![molecular formula C22H24N2O6 B2705657 N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide CAS No. 727663-58-3](/img/structure/B2705657.png)

N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

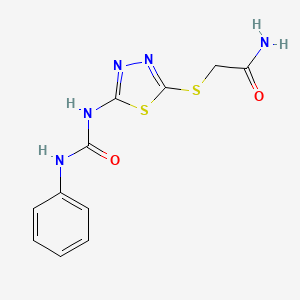

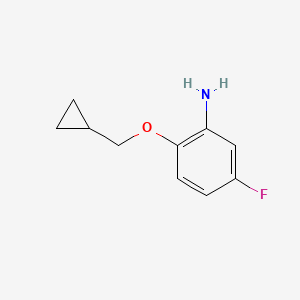

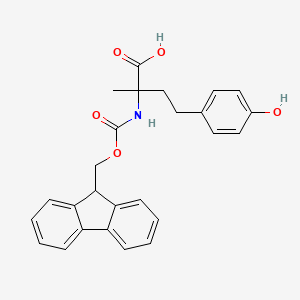

The compound “N-[(adamantan-1-yl)methyl]-8-methoxy-6-nitro-2-oxo-2H-chromene-3-carboxamide” is a complex organic molecule. It contains an adamantane moiety, which is a type of diamondoid and is the most stable isomer of C10H16 . The adamantane moiety is known for its rigidity and virtually stress-free structure . The compound also contains a chromene moiety, which is a heterocyclic compound that consists of a benzene ring fused to a heterocyclic pyran ring .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar adamantane-containing compounds have been synthesized using various methods . For example, the Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . Another method involves the reductive amination of adamantane-1-carbaldehyde and its functionalized derivatives .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of the adamantane and chromene moieties. Adamantane molecules can be described as the fusion of three cyclohexane rings . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Scientific Research Applications

Neuroprotective Applications

Joubert et al. (2011) synthesized fluorescent heterocyclic adamantane amines, including derivatives like N-(1-adamantyl)-2-oxo-chromene-3-carboxamide, which demonstrated multifunctional neuroprotective activity. These compounds inhibited the N-methyl-d-aspartate receptor/ion channel, calcium channels, and the enzyme nitric oxide synthase, and showed free radical scavenging potential. This suggests their potential application as multifunctional drugs in neuroprotection (Joubert, van Dyk, Green, & Malan, 2011).

Antibacterial Applications

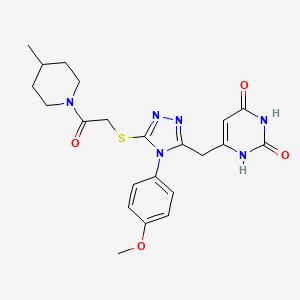

Al-Wahaibi et al. (2020) discussed the synthesis of N′-heteroarylidene-1-carbohydrazide derivatives, which showed potent antibacterial activity. The study provided insights into the structural characterization and antibacterial potential of these compounds, indicating their application in developing new antibacterial agents (Al-Wahaibi, Alvarez, Blacque, Veiga, Al-Mutairi, & El-Emam, 2020).

Synthetic Applications

Liaw and Liaw (2001) discussed the synthesis of polyamide-imides containing pendent adamantyl groups. They focused on the synthesis of new adamantyl-containing polyamides, which suggests the utility of adamantane derivatives in the field of polymer synthesis and their potential application in materials science (Liaw & Liaw, 2001).

Future Directions

Future research could focus on the synthesis and characterization of this compound, as well as the exploration of its potential applications. Given the interesting properties of adamantane and chromene moieties, this compound could have potential applications in various fields such as pharmaceuticals, materials science, and more .

Mechanism of Action

Target of Action

It is known that adamantane derivatives have been used in the synthesis of various bioactive compounds , suggesting that they may interact with a variety of biological targets.

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Biochemical Pathways

Adamantane derivatives are known to be involved in various chemical and catalytic transformations .

Pharmacokinetics

The adamantane moiety is known for its lipophilic properties, which could potentially influence the bioavailability of the compound .

Result of Action

Adamantane derivatives are known to be used in the synthesis of various bioactive compounds , suggesting that they may have diverse molecular and cellular effects.

Action Environment

The synthesis of adamantane derivatives is known to be influenced by various reaction conditions .

properties

IUPAC Name |

N-(1-adamantylmethyl)-8-methoxy-6-nitro-2-oxochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O6/c1-29-18-7-16(24(27)28)5-15-6-17(21(26)30-19(15)18)20(25)23-11-22-8-12-2-13(9-22)4-14(3-12)10-22/h5-7,12-14H,2-4,8-11H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVSWTNTQURHAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)NCC34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-methoxybenzamide](/img/structure/B2705574.png)

![3-Bromo-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2705584.png)

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2705593.png)

![N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2705596.png)